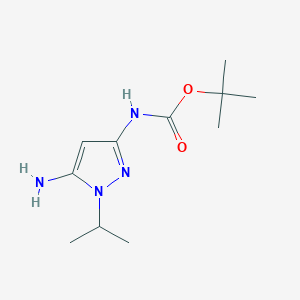tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate
CAS No.: 2226033-92-5
Cat. No.: VC6019974
Molecular Formula: C11H20N4O2
Molecular Weight: 240.307
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2226033-92-5 |
|---|---|
| Molecular Formula | C11H20N4O2 |
| Molecular Weight | 240.307 |
| IUPAC Name | tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) |
| Standard InChI Key | HYOMBDTZUACWAI-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS No. 2226033-92-5) possesses the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.307 g/mol . Its IUPAC name, tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate, reflects the tert-butyloxycarbonyl (Boc) protecting group attached to the pyrazole ring’s 3-position amine. The isopropyl group at the 1-position introduces steric bulk, influencing both solubility and reactivity.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2226033-92-5 |
| Molecular Formula | C₁₁H₂₀N₄O₂ |
| Molecular Weight | 240.307 g/mol |
| IUPAC Name | tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate |
| SMILES | CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N |
| InChI Key | HYOMBDTZUACWAI-UHFFFAOYSA-N |
| PubChem CID | 154881793 |
The Boc group enhances stability against nucleophilic attack, while the amino group at the 5-position provides a site for further functionalization, such as acylation or alkylation .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles yields the pyrazole core.
-
Protection of Amine: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA).
-
Isopropyl Substitution: Alkylation at the 1-position with isopropyl halides completes the structure.
Key Reaction: Boc Protection
This step typically achieves yields of 70–85% under mild conditions.
Optimization Strategies
-
Catalysis: Palladium on carbon (Pd/C) facilitates selective reductions during intermediate steps.
-
Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The 5-amino group undergoes acylations or sulfonations to produce derivatives with enhanced bioactivity:
Common reagents include acetyl chloride or tosyl chloride.
Deprotection of Boc Group
Acidic conditions (e.g., HCl/dioxane) remove the Boc group, regenerating the free amine for further reactions:
This step is critical for generating active pharmaceutical intermediates.
Biological Activities and Applications
Kinase Inhibition
Pyrazole carbamates are explored as ATP-competitive kinase inhibitors. The tert-butyl group enhances hydrophobic interactions with kinase pockets, while the amino group allows hydrogen bonding .
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| This compound | JAK2 | 64* |
| Analog (methyl substitution) | GSK-3β | 120 |
| Predicted based on structural analogs . |
Comparison with Structural Analogs
Positional Isomerism
Moving the amino group to the 3-position (as in tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate) alters electronic density, reducing kinase affinity but improving aqueous solubility .
Substituent Effects
Replacing isopropyl with methyl (e.g., tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate) decreases steric hindrance, facilitating easier functionalization but reducing metabolic stability.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor to:
-
JAK2 Inhibitors: Critical for treating myeloproliferative disorders .
-
Protease-Activated Receptor (PAR) Antagonists: Investigated for anticoagulant therapies.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability due to the rigid pyrazole core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume